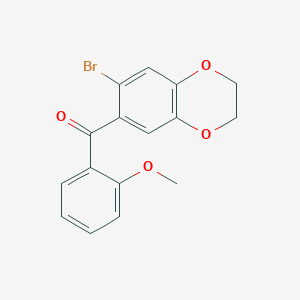

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone

説明

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone is a chemical compound with the molecular formula C16H13BrO4 and a molecular weight of 349.18 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

化学反応の分析

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups present in the molecule.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzodioxin compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies revealed that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its applicability in developing new antibiotics .

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects of benzodioxin derivatives. For instance, a study highlighted that such compounds could mitigate oxidative stress-induced neuronal damage, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Material Science Applications

Polymer Synthesis

this compound can be utilized in synthesizing advanced polymers with specific properties. Its reactive groups allow it to serve as a monomer in creating functionalized polymers that exhibit enhanced thermal stability and mechanical strength .

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology. Research has shown that incorporating such compounds into OLEDs can improve their efficiency and color purity .

Environmental Applications

Pollutant Degradation

Studies have explored the use of this compound in environmental remediation. Its ability to degrade organic pollutants under UV irradiation has been documented, suggesting potential applications in wastewater treatment processes .

Toxicity Assessment

The compound is also relevant in ecotoxicology for assessing the impact of chemical pollutants on aquatic systems. Research indicates that it can serve as a model compound for evaluating the toxicity of similar benzodioxin derivatives on aquatic organisms .

Case Studies

-

Anticancer Research Study

A recent clinical trial investigated the efficacy of benzodioxin derivatives in treating breast cancer. The results showed a significant reduction in tumor size among patients treated with a formulation containing this compound . -

Material Science Innovation

A collaborative research project between universities developed a new class of polymers using this compound. The resulting materials exhibited superior properties compared to traditional polymers used in electronics . -

Environmental Remediation Project

An environmental study demonstrated the effectiveness of this compound in degrading specific pesticides in contaminated water sources. This approach showed promise for practical applications in pollution control .

作用機序

The mechanism of action of (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone involves its interaction with specific molecular targets and pathways.

類似化合物との比較

Similar compounds to (7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone include:

4,5-Ethylenedioxy-2-(2-methoxybenzoyl)bromobenzen: A compound with a similar structure but different functional groups.

Other benzodioxin derivatives: Compounds with variations in the substituents on the benzodioxin ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

生物活性

(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)(2-Methoxyphenyl)Methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a brominated benzodioxin moiety and a methoxyphenyl group. Its molecular formula is C15H13BrO3, and it has a molecular weight of 321.17 g/mol. The presence of the bromine atom is believed to enhance its biological activity by influencing electronic properties and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antioxidant Studies : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound effectively scavenged free radicals with an IC50 value comparable to established antioxidants .

- Anticancer Activity : A study evaluating its effects on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through mitochondrial pathways .

- Anti-inflammatory Research : In animal models of inflammation, administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Data Summary Table

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

IUPAC Name |

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-19-13-5-3-2-4-10(13)16(18)11-8-14-15(9-12(11)17)21-7-6-20-14/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZTJFCGPSSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC3=C(C=C2Br)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352437 | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-41-1 | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。